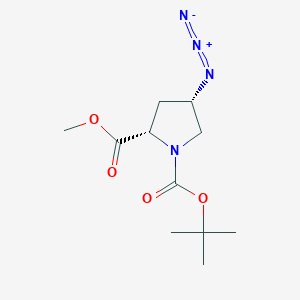

(2S,4S)-1-叔丁基 2-甲基 4-叠氮基吡咯烷-1,2-二羧酸酯

描述

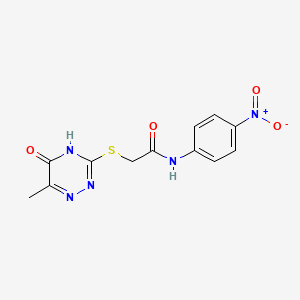

“(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H18N4O4 . It is available for purchase online for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains azido (-N3), methyl (-CH3), and tert-butyl (-C(CH3)3) functional groups .Physical and Chemical Properties Analysis

This compound has an average mass of 270.285 Da and a monoisotopic mass of 270.132813 Da . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 0.96, indicating its relative hydrophobicity .科学研究应用

合成及药物化学应用

(2S,4S)-1-叔丁基 2-甲基 4-叠氮基吡咯烷-1,2-二羧酸酯用于药物化学领域。例如,它是 4-氟吡咯烷衍生物合成的中间体,在药物化学中具有重要意义,特别是作为二肽基肽酶 IV 抑制剂。该过程涉及对 N-保护的羟脯氨酸进行双氟化,从而得到用于药物应用的对映体纯化合物的高收率 (Singh & Umemoto, 2011)。

手性助剂和肽合成中的应用

另一个应用是在手性助剂和二肽合成中。由 L-丙氨酸合成的叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯的对映异构体已被用作手性助剂和二肽合成中。这些化合物在制备对映体纯酸和其他二肽合成中间体中起着至关重要的作用 (Studer, Hintermann & Seebach, 1995)。

抗菌剂的中间体

(2S,4S)-1-叔丁基 2-甲基 4-叠氮基吡咯烷-1,2-二羧酸酯也已被合成作为喹诺酮类抗菌剂的重要中间体。该过程涉及以巴豆酸乙酯和 L-丙氨酸为原料的非对映选择性和对映选择性反应 (Li et al., 1995)。

氨基酸的动力学拆分和合成

此外,该化合物用于氨基酸合成的动力学拆分过程中。它已被用作立体定向胺化的不对称辅助剂,从而能够产生对映体纯化合物 (Kubota, Kubo & Nunami, 1994)。

生物活性化合物的合成

最后,它参与生物活性化合物的合成,例如通过动态动力学拆分进行立体选择性烷基化,从而能够为各种生物活性化合物创建关键的构建模块 (Kubo et al., 1997)。

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMWOSPZUZYNW-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2651515.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)

![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)